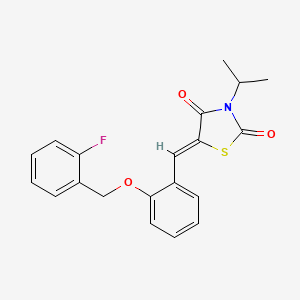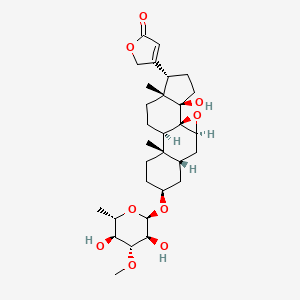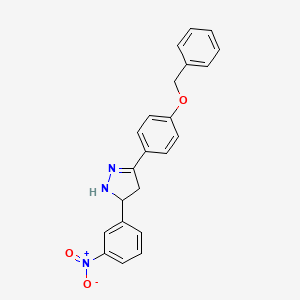
Antiproliferative agent-50
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antiproliferative Agent-50 is a compound known for its significant potential in inhibiting the proliferation of cancer cells. This compound has garnered attention due to its ability to selectively target and inhibit the growth of various cancer cell lines, making it a promising candidate for anticancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Antiproliferative Agent-50 typically involves a multi-step process. One common method includes the [2+2]-cycloaddition of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. This reaction yields bis-spiroisatino β-lactams, which are then further modified to produce the final compound .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Antiproliferative Agent-50 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindoles, while reduction may produce reduced derivatives of the compound .
Aplicaciones Científicas De Investigación
Antiproliferative Agent-50 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Medicine: Explored as a potential anticancer agent in preclinical and clinical studies.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of Antiproliferative Agent-50 involves its binding to nuclear DNA in cancer cells. This binding leads to the formation of DNA cross-links, which distort the DNA conformation and inhibit transcription. The resulting DNA damage triggers apoptosis, effectively inhibiting the proliferation of cancer cells . The compound also interacts with various molecular targets and pathways, including the inhibition of thioredoxin reductase and the induction of oxidative stress .
Comparación Con Compuestos Similares
Antiproliferative Agent-50 can be compared with other similar compounds, such as:
Bis-isatin Schiff bases: These compounds also exhibit significant antiproliferative activity and have been studied for their potential anticancer properties.
Eugenol derivatives: These compounds have been modified to enhance their antiproliferative potential and have shown promising results in various cancer cell lines.
Uniqueness: this compound stands out due to its selective targeting of cancer cells and its ability to induce apoptosis through DNA binding and oxidative stress mechanisms. Its unique structure and mode of action make it a valuable compound in the field of anticancer research .
Propiedades
Fórmula molecular |
C22H19N3O3 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
5-(3-nitrophenyl)-3-(4-phenylmethoxyphenyl)-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C22H19N3O3/c26-25(27)19-8-4-7-18(13-19)22-14-21(23-24-22)17-9-11-20(12-10-17)28-15-16-5-2-1-3-6-16/h1-13,22,24H,14-15H2 |
Clave InChI |
SNCQXPKYNNYYPW-UHFFFAOYSA-N |
SMILES canónico |
C1C(NN=C1C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-1,2,4-Triazino[5,6-b]indole-3-thione, 8-bromo-2,5-dihydro-5-methyl-](/img/structure/B15136151.png)

![3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15136173.png)
![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one](/img/structure/B15136188.png)
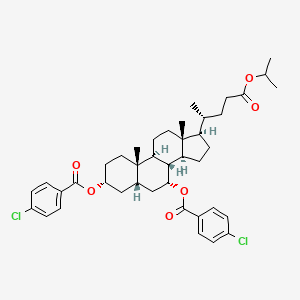
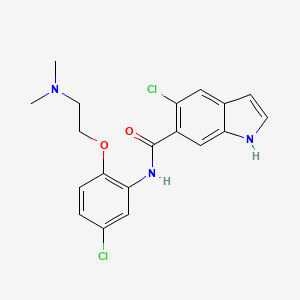
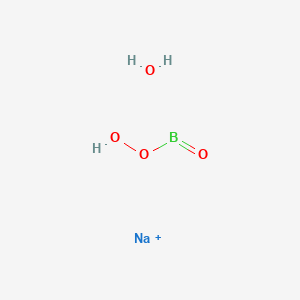


![(3Z,8R,13R,15R,16S,17S,18R,21Z,23E)-3,11,17-trimethylspiro[6,14,19,28,29-pentaoxapentacyclo[23.3.1.115,18.08,13.08,17]triaconta-3,11,21,23-tetraene-16,2'-oxirane]-5,20-dione](/img/structure/B15136217.png)
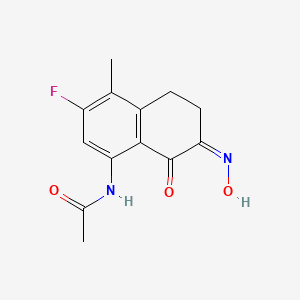
![N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B15136226.png)
